2,5-dichloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
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Overview
Description
2,5-dichloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro and methoxypyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,5-dichlorobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxypyrimidinyl Group: The final step involves the coupling of the methoxypyrimidinyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
2,5-dichloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(4-(N-(4-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide: Similar structure but with a different substitution pattern on the pyrimidine ring.
2,5-dichloro-N-(4-(N-(6-ethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2,5-dichloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2,5-dichloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O4S/c1-28-17-9-16(21-10-22-17)24-29(26,27)13-5-3-12(4-6-13)23-18(25)14-8-11(19)2-7-15(14)20/h2-10H,1H3,(H,23,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEHWWUELQYVBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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